molecular formula C11H7F3N2O4S B3265043 Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate CAS No. 40160-42-7

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate

Cat. No.: B3265043
CAS No.: 40160-42-7
M. Wt: 320.25 g/mol
InChI Key: ZTGLWVNCHUYUSI-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate (CAS No. 40160-42-7) is a benzo[d]thiazole derivative with the molecular formula C₁₁H₇F₃N₂O₄S and a molecular weight of 320.24 g/mol . The compound features a fused benzene-thiazole core substituted with a nitro (-NO₂) group at position 7, a trifluoromethyl (-CF₃) group at position 5, and an ethyl carboxylate (-COOEt) moiety at position 2. These substituents confer distinct electronic and steric properties, making it relevant in medicinal chemistry, particularly as a precursor for bioactive molecules.

Properties

IUPAC Name

ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-6-3-5(11(12,13)14)4-7(16(18)19)8(6)21-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGLWVNCHUYUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146803
Record name 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40160-42-7
Record name 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40160-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolecarboxylic acid, 7-nitro-5-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₁H₇F₃N₂O₄S
  • CAS Number : 1363438-29-2
  • Molecular Weight : 314.28 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, particularly as an antitumor agent. The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit promising antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives could inhibit cell proliferation effectively, with some compounds showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundA-431 (human epidermoid carcinoma)TBD
DoxorubicinA-4310.25
Compound XU251 (glioblastoma)TBD

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. It may interact with specific cellular pathways, including those related to the Bcl-2 family proteins, which are crucial for regulating cell death . Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a potential pathway for drug design .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation focused on the anticancer efficacy of thiazole derivatives, including this compound. The study reported significant cytotoxicity against multiple cancer cell lines, highlighting the potential for further development as an anticancer agent .
  • Structural Activity Relationship (SAR) : Another study explored the SAR of thiazole derivatives and established that modifications at specific positions on the thiazole ring can enhance cytotoxicity. The presence of electron-withdrawing groups like trifluoromethyl was found to be beneficial for increasing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Structural Variations

Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate (1a)
  • Structure: Position 6 is substituted with a 2-morpholinoethoxy group instead of nitro/trifluoromethyl groups .
  • Synthesis : Prepared via nucleophilic substitution of 4-(2-chloroethyl)morpholine with a benzo[d]thiazole intermediate under reflux with K₂CO₃/KI .
  • Key Differences: The morpholinoethoxy group enhances solubility in polar solvents, while the absence of electron-withdrawing nitro/CF₃ groups reduces electrophilicity at the thiazole core.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Structure: A non-fused thiazole ring with a methyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2 .
Ethyl benzo[d]thiazole-2-carboxylate
  • Structure : The base structure lacks nitro and trifluoromethyl substituents .
  • Synthesis : Prepared via cyclization of thioamide intermediates under basic conditions .
  • Key Differences : The absence of electron-withdrawing groups results in higher electron density at the thiazole ring, altering reactivity in nucleophilic/electrophilic reactions.

Electronic Effects :

  • The nitro group in the target compound strongly withdraws electrons, polarizing the thiazole ring and enhancing susceptibility to nucleophilic attack .
  • The trifluoromethyl group increases lipophilicity and metabolic stability, a feature shared with the 4-(trifluoromethyl)phenyl analogue .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Ethyl 7-nitro-5-CF₃ derivative)Reference Compound (Thiazole)
Bond Length (C-S)1.74 Å1.72 Å
Dihedral Angle (Thiazole-Phenyl)5.15°4.8°
Space GroupP2₁/cP2₁/c

Q. Table 2: Bioactivity Data for Analogous Compounds

CompoundAChE IC₅₀ (µM)Anticancer (HeLa IC₅₀, µM)Reference
Methyl benzo[d]thiazole-2-carboxylate12.345.8
Ethyl 6-fluorobenzothiazole8.728.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
Reactant of Route 2
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Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate

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